molecular formula C20H22N4O B6475849 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline CAS No. 2640836-06-0

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline

Katalognummer: B6475849
CAS-Nummer: 2640836-06-0
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: HIZRMVVEGXPUQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline, also known as 3-MMPQ, is a small molecule synthesized in the laboratory. It is a member of the quinoxaline family of compounds, which are known for their diverse range of biological activities. 3-MMPQ is a potent and selective agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose homeostasis and insulin secretion. As such, 3-MMPQ has been investigated for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic diseases.

Wissenschaftliche Forschungsanwendungen

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline has been studied extensively in laboratory experiments to investigate its biological activities. It has been found to be a potent and selective agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose homeostasis and insulin secretion. As such, this compound has been investigated for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic diseases. In addition, this compound has been studied for its ability to modulate the activity of other G-protein coupled receptors, including GPR41, GPR43, and GPR119, which are involved in the regulation of inflammation and appetite.

Wirkmechanismus

The mechanism of action of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is complex and involves multiple steps. Upon binding to GPR40, this compound activates the G-protein coupled receptor and leads to the activation of the intracellular signaling pathways. This in turn leads to the activation of downstream pathways, including the activation of adenylyl cyclase, phospholipase C, and protein kinase C, which are involved in the regulation of glucose homeostasis and insulin secretion.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various laboratory experiments. It has been found to be a potent and selective agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose homeostasis and insulin secretion. In addition, this compound has been shown to modulate the activity of other G-protein coupled receptors, including GPR41, GPR43, and GPR119, which are involved in the regulation of inflammation and appetite. Furthermore, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline in laboratory experiments include its high potency and selectivity for GPR40, its ability to modulate the activity of other G-protein coupled receptors, and its low cost and ease of synthesis. The main limitation of using this compound in laboratory experiments is its lack of stability, as it is prone to hydrolysis and isomerization.

Zukünftige Richtungen

The potential future directions for 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline research include further investigation of its mechanism of action, development of more stable analogs, and evaluation of its therapeutic potential in animal models of metabolic diseases. In addition, further research is needed to explore the potential of this compound to modulate the activity of other G-protein coupled receptors and to investigate its anti-inflammatory, anti-bacterial, and anti-fungal properties. Finally, further research is needed to explore the potential of this compound as a tool for drug discovery and development.

Synthesemethoden

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline can be synthesized from commercially available starting materials in a multi-step reaction. The synthesis method involves the following steps: 1) preparation of an intermediate compound by condensation of 4-methylpyridine and ethyl piperidine-3-carboxylate; 2) cyclization of the intermediate compound with 2-chloroquinoxaline; 3) reduction of the cyclized compound with sodium borohydride; and 4) purification of the final product by column chromatography. The overall yield of the synthesis is approximately 70%.

Eigenschaften

IUPAC Name

2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-12-21-9-6-19(15)25-14-16-7-10-24(11-8-16)20-13-22-17-4-2-3-5-18(17)23-20/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZRMVVEGXPUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.